molecular formula C21H21ClN6 B2997359 N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-16-3

N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2997359
CAS No.: 946289-16-3
M. Wt: 392.89
InChI Key: PPGUQQPINLPTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substituents at the N4 and N6 positions: a 4-chlorophenyl group and a 2-methylpropyl (isobutyl) group, respectively.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-13-24-28(20(18)27-21)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUQQPINLPTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2-methylpropanal to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its role in inhibiting specific enzymes and pathways involved in cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases and enzymes. It can inhibit the activity of these targets, leading to the disruption of cellular processes like cell division and signal transduction . Molecular docking studies have shown that this compound can bind to the active sites of these proteins, thereby blocking their function .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at N4 and N6 significantly alter molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N4/N6) Water Solubility (pH 7.4, μg/mL)
Target Compound C20H20ClN6 389.87 (estimated) 4-Chlorophenyl / 2-Methylpropyl Not reported
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C23H26N6O 402.49 3,4-Dimethylphenyl / 3-Methoxypropyl Not reported
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C15H17ClN6 316.79 3-Chloro-4-methylphenyl / Ethyl 0.5
N4,N6-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C17H22N6 310.40 Isopropyl / Isopropyl Not reported

Key Observations :

  • Hydrophobicity : The 2-methylpropyl group in the target compound increases lipophilicity compared to analogs with shorter alkyl chains (e.g., ethyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The ethyl-substituted analog in exhibits low solubility (0.5 μg/mL), likely due to its chloro-methylphenyl group. Methoxypropyl substituents (as in ) could improve solubility via hydrogen bonding, though data is unavailable.

Spectroscopic and Structural Comparisons

NMR data for pyrazolo[3,4-d]pyrimidine derivatives highlights electronic effects of substituents:

Table 2: Comparative NMR Data (Selected Peaks)
Compound Substituents (N4/N6) 1H NMR Shifts (ppm) 13C NMR Shifts (ppm) Source
4-Chlorophenyl / 3-Chlorophenyl (Analog) H-6: 8.27; NH: 8.80, 9.07, 12.90; Aromatic H: 7.24–7.70 C-3a: 91.7; C-4: 154.8; C-7a: 155.5
3-Chloro-4-methylphenyl / Ethyl H-6: 8.36; NH: 8.84, 9.10, 12.98; Aromatic H: 7.18–7.95 C-3a: 92.1; C-4′′: 140.3

Key Observations :

  • Aromatic Protons : Chlorophenyl substituents (e.g., 4-chlorophenyl in the target compound) deshield aromatic protons, shifting signals downfield (e.g., 7.24–7.70 ppm in ).
  • Core Pyrimidine Carbons : C-3a and C-7a shifts (~91–155 ppm) remain consistent across analogs, confirming structural integrity of the heterocyclic core .

Biological Activity

N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

1. Overview of the Compound

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, which has been recognized for its diverse pharmacological profiles. Its structural features include:

  • Chlorophenyl and methylpropyl substituents that may influence its biological activity.
  • Pyrazolo[3,4-d]pyrimidine scaffold , known for its role in various therapeutic applications.

2. Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity across several cancer cell lines.

2.1 In Vitro Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. For instance:

  • A549 Lung Cancer Cells : The compound showed an IC50 value of approximately 2.24 µM , significantly lower than that of doxorubicin (IC50 = 9.20 µM), indicating superior efficacy in inhibiting cell proliferation .
  • Other Cell Lines : Additional studies reported activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values ranging from 1.74 µM to 8.21 µM depending on structural modifications .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Casein Kinase 1 (CK1) : Aberrant CK1 activation is implicated in various cancers; this compound has been identified as a potent CK1 inhibitor with an IC50 value of 78 nM .
  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound significantly increases apoptotic markers in treated cells, suggesting it triggers programmed cell death pathways .

3. Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight how modifications to the pyrazolo[3,4-d]pyrimidine scaffold affect biological activity:

CompoundSubstituentsIC50 (µM)Activity
N4-(4-chlorophenyl)-N6-(2-methylpropyl)-2.24Strong apoptosis induction
Analog 1dAltered scaffold1.74Moderate activity
Analog 12bEnhanced binding affinity0.016 (EGFR WT)Potent EGFR inhibitor

These findings suggest that specific modifications can enhance the potency and selectivity of the compounds against various targets.

4. Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving derivatives targeting EGFR mutations demonstrated significant tumor regression in patients with non-small cell lung cancer .
  • Case Study 2 : Research into CK1 inhibitors has shown promise in preclinical models for treating neurodegenerative diseases linked to aberrant CK1 activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.